molecular formula C9H11NO2S B15253292 4-(Morpholin-4-yl)thiophene-2-carbaldehyde

4-(Morpholin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B15253292
M. Wt: 197.26 g/mol
InChI Key: IELNAQFKTJUCDU-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiophene ring and a morpholine ringThe molecular formula of this compound is C9H11NO2S, and it has a molecular weight of 197.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the thiophene ring at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

4-(Morpholin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The morpholine ring can enhance the compound’s binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-yl)thiophene-2-carbaldehyde
  • 4-(Morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Uniqueness

4-(Morpholin-4-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the morpholine ring at the 4-position of the thiophene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-morpholin-4-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-6-9-5-8(7-13-9)10-1-3-12-4-2-10/h5-7H,1-4H2

InChI Key

IELNAQFKTJUCDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CSC(=C2)C=O

Origin of Product

United States

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